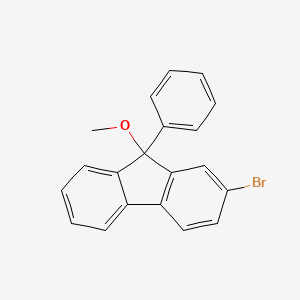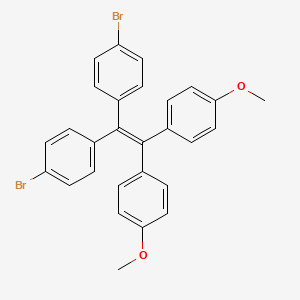
2-Methyl-7-(1-naphthyl)indene
Descripción general
Descripción
2-Methyl-7-(1-naphthyl)indene is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Material Synthesis
- Polymer Synthesis : 2-Methyl-7-(1-naphthyl)indene and related compounds are utilized in polymer synthesis. For instance, Uenishi et al. (2002) described the synthesis of stereoregular and optically active poly[{methyl(1-naphthyl)silylene}(o-phenylene)methylene] through platinum-catalyzed ring-opening polymerization of a related compound (Uenishi, Imae, Shirakawa, & Kawakami, 2002).
Chemical Reactions and Mechanisms
- Stereochemical Investigations : Research has explored the stereoselectivity of reactions involving compounds similar to this compound. Nishimura, Furukawa, and Kawabata (1970) studied the stereoselectivity of reactions involving indene, demonstrating specific isomer formations (Nishimura, Furukawa, & Kawabata, 1970).
Astrophysical and Combustion Studies
- Astrophysics and Combustion : The formation mechanisms of compounds like naphthalene and indene, which are structurally related to this compound, are significant in both astrophysical and combustion contexts. Mebel, Landera, and Kaiser (2017) discussed these mechanisms, highlighting their dependence on temperature and pressure (Mebel, Landera, & Kaiser, 2017).
Photochemical Reactions
- Photochemical Applications : The photochemical properties of related naphthalene compounds are explored for their potential in various applications. Urdabayev and Popik (2004) investigated the Wolff rearrangement of a diazonaphthoquinone induced by nonresonant two-photon absorption, showcasing a method relevant to photoresist technology (Urdabayev & Popik, 2004).
Combustion and PAH Formation
- Combustion Processes and PAH Formation : Research by Zhao et al. (2019) focused on the formation of polycyclic aromatic hydrocarbons (PAHs) through high-temperature reactions, relevant to understanding combustion processes and environmental pollution (Zhao, Prendergast, Kaiser, Xu, Ablikim, Lu, Ahmed, Oleinikov, Azyazov, Howlader, & Wnuk, 2019).
Organic Synthesis
- Organic Synthesis : The synthesis of various naphthalene derivatives, including those structurally similar to this compound, has implications in organic synthesis and pharmaceutical development. Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).
Environmental Chemistry
- Environmental and Microbial Chemistry : Annweiler et al. (2000) studied the anaerobic degradation of 2-methylnaphthalene, showcasing the environmental and microbial aspects of compounds related to this compound (Annweiler, Materna, Safinowski, Kappler, Richnow, Michaelis, & Meckenstock, 2000).
Catalysis and Aroma Chemistry
- Catalysis and Aroma Synthesis : The role of this compound derivatives in catalysis and aroma synthesis was explored by Climent, Velty, and Corma (2002). They synthesized a compound with blossom orange scent via acetalization reaction, emphasizing the potential in fragrance and flavor industries (Climent, Velty, & Corma, 2002).
Propiedades
IUPAC Name |
1-(2-methyl-3H-inden-4-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMDEGMFQYKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473217 | |
| Record name | 2-Methyl-7-(1-naphthyl)indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154380-68-4 | |
| Record name | 2-Methyl-7-(1-naphthyl)indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

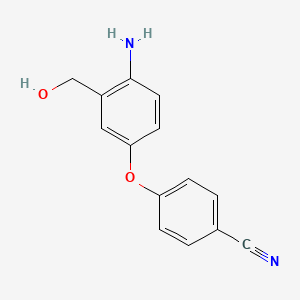






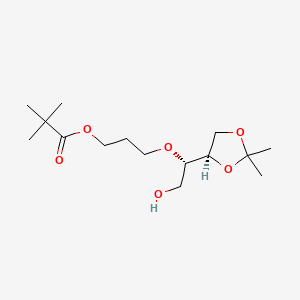
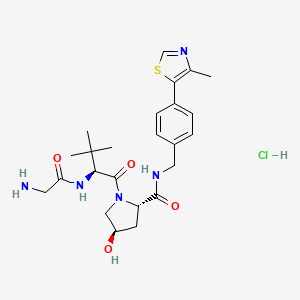
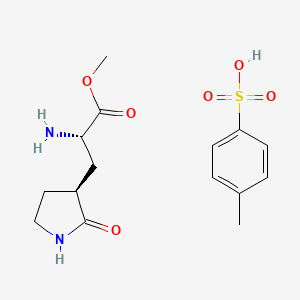
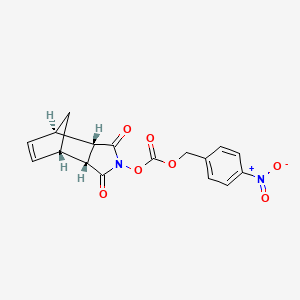
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
